3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridin-2-ylmethylthio and pyridin-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridazine core with pyridin-2-ylmethylthiol.
Introduction of Pyridin-4-yl Group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, where the pyridazine core is coupled with a pyridin-4-yl boronic acid or stannane derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyridazine derivatives.
Substitution: The pyridin-2-ylmethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)triimidazotriazine: Known for its rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Used in the synthesis of metal-organic frameworks.
Uniqueness
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine is unique due to its combination of a pyridazine core with pyridin-2-ylmethylthio and pyridin-4-yl groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
Properties
IUPAC Name |
3-pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-2-8-17-13(3-1)11-20-15-5-4-14(18-19-15)12-6-9-16-10-7-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQWMJJWTLSPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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